

- **Reactivity:** The chloromethoxy group is a potent electrophile, prone to rapid hydrolysis to formaldehyde and HCl upon exposure to moisture.[1][2]
- **Utility:** Primarily used as a linker reagent to introduce the salicylamide motif via `ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">`-alkylation or as a precursor for installing labile protecting groups.[1]

The Scientist's Directive: Unless required for GMP-certified steps where a Certificate of Analysis (CoA) is mandatory, fresh in situ preparation is recommended over commercial procurement to ensure reagent integrity and minimize degradation artifacts.[1][2]

Part 2: Physicochemical & Commercial Profile[1]

Identity and Properties

Property	Data	Notes
IUPAC Name	2-(Chloromethoxy)benzamide	
CAS Number	1512203-12-1	Rare/Specialty Chemical
Molecular Formula		
Molecular Weight	185.61 g/mol	
Structure	Benzamide core, -chloromethyl substituted at C2	
Predicted logP	~1.2 - 1.5	Moderate lipophilicity
Stability	Low	Hydrolyzes in moist air; thermal degradation >40°C
Storage Class	Hygroscopic / Freezer (-20°C)	Store under Argon/Nitrogen

Commercial Availability Analysis

The commercial landscape for CAS 1512203-12-1 is restricted.[1][2] Unlike stable benzamides (e.g., 2-chlorobenzamide), this ether is a "made-to-order" item.[1][2]

- Primary Vendors: Enamine, Sigma-Aldrich (via third-party sourcing).[1][2]
- Typical Purity: Listed as ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> 95%, but real-time purity upon delivery often drops due to transit hydrolysis.[1]
- Lead Time: Often 4–6 weeks (synthesis on demand).
- Cost Implication: High premium for "stock" status due to spoilage risk.[1][2]

Part 3: Synthesis & Handling (The "Make" Strategy)

[1]

Given the instability of the commercial solid, the following protocol describes the synthesis and immediate utilization of **2-(chloromethoxy)benzamide**. This method relies on the chloromethylation of salicylamide.[1][2]

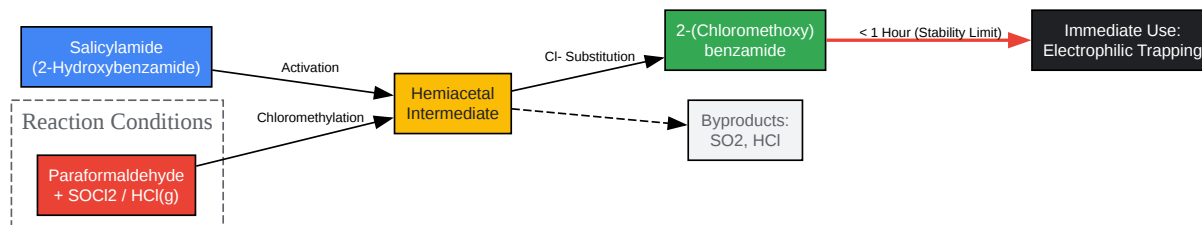
Reaction Logic

The synthesis utilizes the reaction between the phenolic oxygen of salicylamide and a formaldehyde equivalent (paraformaldehyde) in the presence of a chlorinating agent (thionyl chloride or HCl gas).[1]

Mechanism:

- Depolymerization of paraformaldehyde to formaldehyde.[1][2]
- Formation of the hemiacetal intermediate.[1][2]
- Substitution of the hydroxyl group by chloride.[1][2]

Workflow Diagram (DOT)



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Figure 1: Synthesis workflow for the in situ generation of **2-(chloromethoxy)benzamide**, emphasizing the critical time window for utilization.

Validated Experimental Protocol

Note: This procedure assumes standard Schlenk line techniques due to moisture sensitivity.

Reagents:

- Salicylamide (1.0 eq)[1][2]
- Paraformaldehyde (1.2 eq)[1][2]
- Thionyl Chloride (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">) (1.5 eq) or dry HCl gas[1]
- Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
- Dissolution: Suspend Salicylamide (137 mg, 1.0 mmol) and Paraformaldehyde (36 mg, 1.2 mmol) in anhydrous DCM (5 mL).

- Chlorination: Cool the mixture to 0°C. Add (0.11 mL, 1.5 mmol) dropwise. Caution: Gas evolution (HCl).^[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The suspension should clear as the chloromethyl ether forms.^{[1][2]}
- Work-up (Critical):
 - Do NOT perform an aqueous work-up. Water will instantly hydrolyze the product back to salicylamide.^{[1][2]}
 - Remove volatiles under reduced pressure (high vacuum) to remove excess and DCM.^[1]
 - The resulting residue is the crude **2-(chloromethoxy)benzamide**.^{[1][2]}
- Utilization: Redissolve immediately in the desired anhydrous solvent (e.g., THF, DMF) for the subsequent coupling step.^{[1][2]}

Part 4: Applications & Reactivity Profile

The "Linkerology" of Alpha-Chloro Ethers

This compound acts as a "hard" electrophile.^{[1][2]} The chloride is a good leaving group, activated by the adjacent oxygen lone pair (oxocarbenium resonance).^{[1][2]}

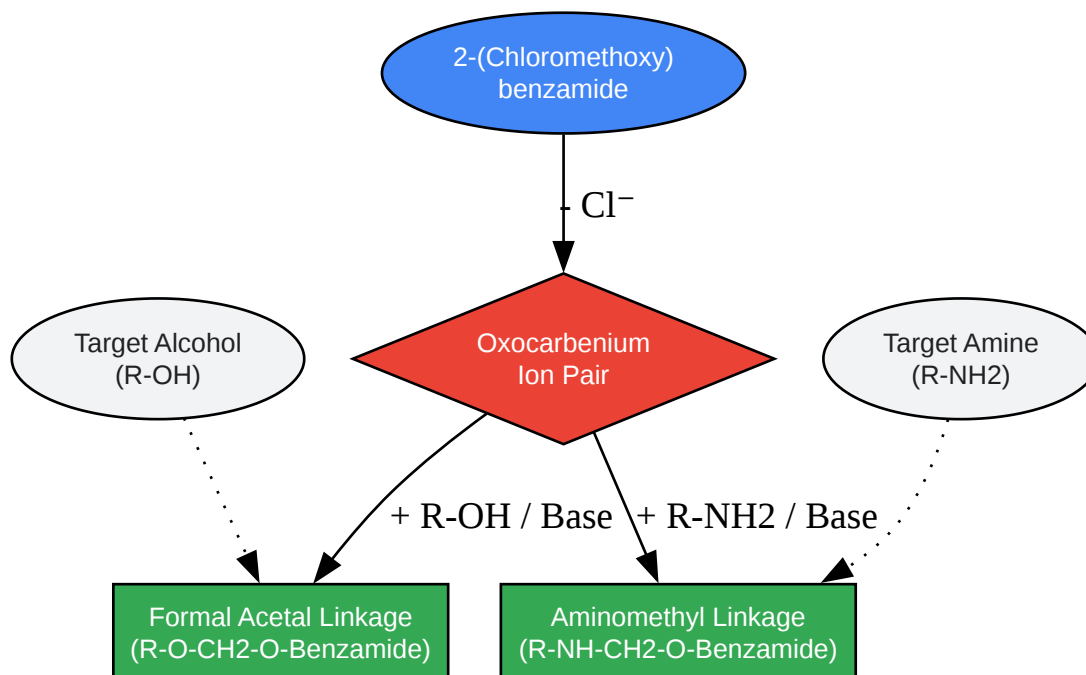
Primary Applications:

- Prodrug Synthesis: Installing a salicylamide promoiety linked via a chemically labile -acetal bridge.^[1] This is useful for improving oral bioavailability of alcohols or phenols.^{[1][2]}
- Protecting Group Chemistry: Similar to Methoxymethyl (MOM) protection, but the benzamide group offers a unique handle for late-stage deprotection or hydrogen bonding interactions in

the active site.[1][2]

- Covalent Inhibitors: The chloromethyl group can react with cysteine thiols in specific enzymatic pockets, though it is generally too reactive for specific targeting without tuning.[1][2]

Reactivity Pathway (DOT)[1][2]



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Figure 2: Divergent reactivity pathways.[1][2] The reagent forms an oxocarbenium species that rapidly traps nucleophiles (alcohols or amines) to form stable linkages.[1]

Part 5: Safety & Regulatory (HSE)[1]

Critical Warning: Chloromethyl ethers are structurally related to Bis(chloromethyl)ether (BCME) and Chloromethyl methyl ether (CMME), which are known human carcinogens (OSHA regulated).[1][2]

- Carcinogenicity: Treat **2-(chloromethoxy)benzamide** as a potential alkylating carcinogen.[1][2]

- Containment: All weighing and reactions must occur inside a certified chemical fume hood or glovebox.
- Destruction: Quench excess reagent with aqueous ammonium hydroxide or dilute NaOH.[1][2] This converts the alkylating agent to harmless formaldehyde and salicylamide.[2]
- Waste: Segregate as halogenated organic waste. Do not mix with acidic waste streams (risk of BCME formation if other formaldehyde sources are present).[1][2]

References

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